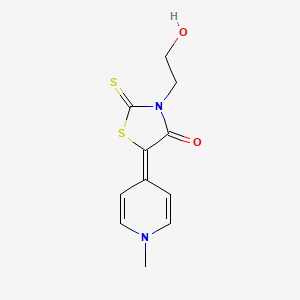
Magnesium propan-1-olate chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium propan-1-olate chloride is an organometallic compound that combines magnesium, propan-1-ol, and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium propan-1-olate chloride can be synthesized through the reaction of magnesium with propan-1-ol in the presence of a chloride source. One common method involves the reaction of magnesium turnings with propan-1-ol and hydrochloric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the magnesium.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium propan-1-olate chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and propan-1-ol.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: The compound can be used in the presence of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and propan-1-ol.
Reduction: Various reduced organic compounds.
Substitution: Substituted magnesium alkoxides or amines.
Scientific Research Applications
Magnesium propan-1-olate chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the preparation of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of magnesium propan-1-olate chloride involves the coordination of the magnesium ion with the propan-1-olate and chloride ions. This coordination facilitates various chemical reactions, such as nucleophilic substitutions and reductions. The magnesium ion acts as a Lewis acid, enhancing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl magnesium chloride: Similar in structure but uses ethyl instead of propan-1-ol.
Methyl magnesium bromide: Uses methyl and bromide instead of propan-1-ol and chloride.
Magnesium ethoxide: Similar but uses ethoxide instead of propan-1-olate.
Uniqueness
Magnesium propan-1-olate chloride is unique due to its specific combination of magnesium, propan-1-ol, and chloride, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
34259-73-9 |
|---|---|
Molecular Formula |
C3H7ClMgO |
Molecular Weight |
118.84 g/mol |
IUPAC Name |
magnesium;propan-1-olate;chloride |
InChI |
InChI=1S/C3H7O.ClH.Mg/c1-2-3-4;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UYICAKKJLNIPRK-UHFFFAOYSA-M |
Canonical SMILES |
CCC[O-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)



![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)

